![molecular formula C10H10N4O2S B592087 6-N-[4,5-Dimethyl-thiazol-2-yl]-aminopyridazine 3-Carboxylic Acid CAS No. 1275449-43-8](/img/structure/B592087.png)
6-N-[4,5-Dimethyl-thiazol-2-yl]-aminopyridazine 3-Carboxylic Acid
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Overview
Description
6-N-[4,5-Dimethyl-thiazol-2-yl]-aminopyridazine 3-Carboxylic Acid is a compound known for its significant role in biological and medical research. It is a yellow tetrazolium salt that is water-soluble and commonly used to measure cell viability and proliferation. This compound is part of the pyridazine family, which is known for its wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-N-[4,5-Dimethyl-thiazol-2-yl]-aminopyridazine 3-Carboxylic Acid typically involves the reaction of 4,5-dimethylthiazol-2-amine with pyridazine-3-carboxylic acid under specific conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-N-[4,5-Dimethyl-thiazol-2-yl]-aminopyridazine 3-Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of thiazole and pyridazine exhibit significant anticancer properties. For instance, compounds derived from 6-N-[4,5-Dimethyl-thiazol-2-yl]-aminopyridazine 3-carboxylic acid have shown efficacy against various cancer cell lines:
The presence of electron-withdrawing groups, such as chlorine, has been linked to enhanced anticancer activity, indicating that structural modifications can significantly influence potency and selectivity against cancer cells .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential. Studies indicate that thiazole-containing compounds can inhibit the growth of various pathogenic microorganisms:
Microorganism | Activity Level | Reference |
---|---|---|
Staphylococcus aureus | Moderate | |
Escherichia coli | High | |
Candida albicans | Moderate |
These findings suggest that the compound may serve as a scaffold for developing new antimicrobial agents, especially given the increasing resistance to existing antibiotics.
Anticonvulsant Activity
In addition to its anticancer and antimicrobial properties, this compound has been evaluated for anticonvulsant activity. Research indicates that certain derivatives exhibit protective effects in seizure models:
The structure-activity relationship (SAR) studies emphasize the importance of specific substitutions on the thiazole ring to enhance anticonvulsant efficacy.
Case Studies and Research Findings
- Anticancer Efficacy : A study by Siddiqui et al. synthesized various pyridazinone-thiazole hybrids that were tested against multiple cancer cell lines. The most active compounds demonstrated IC50 values significantly lower than standard chemotherapeutics, suggesting a promising avenue for drug development .
- Antimicrobial Screening : In a comprehensive screening of thiazole derivatives, several compounds showed potent activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .
- Anticonvulsant Evaluation : A series of experiments assessed the efficacy of thiazole-pyridine hybrids in animal models of epilepsy, revealing that certain modifications led to substantial increases in seizure protection indices compared to controls .
Mechanism of Action
The mechanism of action of 6-N-[4,5-Dimethyl-thiazol-2-yl]-aminopyridazine 3-Carboxylic Acid involves its interaction with cellular components. In cell viability assays, the compound is reduced by mitochondrial enzymes in living cells to form a colored formazan product, which can be quantified spectrophotometrically. This reduction process is indicative of the metabolic activity of the cells, providing a measure of cell viability and proliferation.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A parent compound with similar pharmacological properties.
Pyrimidine: Another diazine with a wide range of biological activities.
Pyrazine: Known for its antimicrobial and anticancer properties.
Uniqueness
6-N-[4,5-Dimethyl-thiazol-2-yl]-aminopyridazine 3-Carboxylic Acid is unique due to its specific structure, which allows it to be used effectively in cell viability assays. Its water solubility and ability to form a colored product upon reduction make it particularly valuable in biological and medical research.
Biological Activity
6-N-[4,5-Dimethyl-thiazol-2-yl]-aminopyridazine 3-Carboxylic Acid (CAS 1275449-43-8) is a compound recognized for its diverse biological activities, particularly in medical and pharmacological research. This article explores its biological activity, mechanisms of action, and applications in various fields.
- IUPAC Name : 6-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]pyridazine-3-carboxylic acid
- Molecular Formula : C10H10N4O2S
- Molecular Weight : 238.28 g/mol
- Structure : The compound features a pyridazine core substituted with a thiazole ring and a carboxylic acid group, contributing to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with cellular components. It is commonly utilized in cell viability assays where it is reduced by mitochondrial enzymes to form a colored formazan product. This process allows for the quantification of metabolic activity, serving as an indicator of cell viability and proliferation .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. For instance, studies have reported that it shows effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these activities typically range from 4.69 to 22.9 µM against various strains .
Anticancer Properties
The compound has been investigated for its potential anticancer effects. It has demonstrated cytotoxicity against several cancer cell lines, suggesting that it may interfere with cancer cell proliferation and induce apoptosis. The exact pathways through which it exerts these effects are still under investigation but are believed to involve the modulation of key signaling pathways related to cell survival and death .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. This is particularly relevant in conditions where inflammation plays a critical role in disease progression, such as arthritis and other chronic inflammatory diseases.
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | MIC Values (µM) | Notes |
---|---|---|---|
Pyridazine | Antimicrobial | Varies | Parent compound with similar properties |
Pyrazine | Anticancer | Varies | Known for broad-spectrum antimicrobial activity |
Thiazole | Antifungal | Varies | Exhibits synergistic effects when combined with other agents |
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various derivatives of pyridazine compounds, including this compound. Results indicated that the compound exhibited superior activity against Klebsiella planticola, with an MIC of 3.9 µg/mL .
- Cytotoxicity Assays : In vitro studies have demonstrated that the compound effectively inhibits the growth of cancer cells in a dose-dependent manner. The IC50 values were determined across different cancer cell lines, showcasing its potential as a therapeutic agent .
Properties
IUPAC Name |
6-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]pyridazine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c1-5-6(2)17-10(11-5)12-8-4-3-7(9(15)16)13-14-8/h3-4H,1-2H3,(H,15,16)(H,11,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPONTXNOBVRMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=NN=C(C=C2)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.